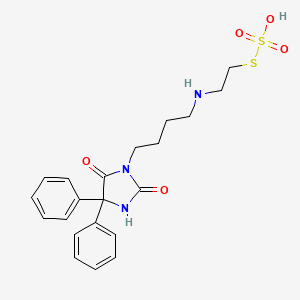
Ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the ethanethiol group and the hydrogen sulfate ester group. Common reagents used in these reactions include sulfuric acid, ethanethiol, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanethiol group can yield disulfides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) include:
Ethanethiol derivatives: Compounds with similar ethanethiol groups but different functional groups.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Hydrogen sulfate esters: Compounds with similar hydrogen sulfate ester groups but different core structures.
Uniqueness
The uniqueness of ethanethiol, 2-((4-(2,4-dioxo-5,5-diphenylimidazol-3-yl)butyl)amino)-, hydrogen sulfate (ester) lies in its combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
39031-41-9 |
|---|---|
Molecular Formula |
C21H25N3O5S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2,5-dioxo-4,4-diphenyl-1-[4-(2-sulfosulfanylethylamino)butyl]imidazolidine |
InChI |
InChI=1S/C21H25N3O5S2/c25-19-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)23-20(26)24(19)15-8-7-13-22-14-16-30-31(27,28)29/h1-6,9-12,22H,7-8,13-16H2,(H,23,26)(H,27,28,29) |
InChI Key |
AHJKWEGRFSHCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCCNCCSS(=O)(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















